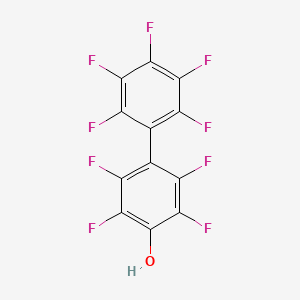

2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol

Descripción

2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol (CAS: 2894-87-3) is a highly fluorinated aromatic compound featuring a phenol core substituted with four fluorine atoms and a pentafluorophenyl group. Its structure combines strong electron-withdrawing fluorine substituents with a hydroxyl group, conferring unique physicochemical properties, including enhanced acidity, thermal stability, and resistance to metabolic degradation . This compound is utilized in analytical chemistry as a reference standard for ionization efficiency measurements and in biomedical research due to its stability and predictable reactivity .

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF9O/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXJPZBMOLLESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382590 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2894-87-3 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 2,3,5,6-tetrafluoro-4-(pentafluorophenyl)phenol typically follows a multi-step approach involving:

- Preparation of a tetrafluorophenol core

- Introduction of the pentafluorophenyl group at the para position

- Final deprotection or functionalization to yield the phenol

Stepwise Synthetic Route

Step 1: Synthesis of 2,3,5,6-Tetrafluorophenol

A common precursor is 1,2,4,5-tetrafluorobenzene, which undergoes directed ortho-lithiation followed by borylation and oxidative work-up to yield 2,3,5,6-tetrafluorophenol. Key reagents include:

- n-Butyllithium (for lithiation)

- Boric acid or trimethyl borate (for borylation)

- Hydrogen peroxide or aqueous acid (for oxidation/hydrolysis)

Step 2: Introduction of the Pentafluorophenyl Group

The para position of the tetrafluorophenol ring is functionalized via a cross-coupling reaction, most often a Suzuki-Miyaura coupling. This involves:

- 2,3,5,6-Tetrafluorophenylboronic acid or its derivatives

- Pentafluorobromobenzene or pentafluorophenyl halide

- Palladium catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., potassium carbonate)

- Aprotic solvent (e.g., toluene, tetrahydrofuran)

The reaction is typically performed under inert atmosphere and elevated temperature to ensure high yield and selectivity.

Step 3: Deprotection or Final Functionalization

If a protected phenol (e.g., methyl ether) was used during coupling, a final deprotection step (acidic or basic hydrolysis) yields the free phenol.

Alternative Routes

Other methods may involve direct arylation or nucleophilic aromatic substitution, but these are less common due to the deactivating effects of multiple fluorine substituents, which reduce reactivity toward electrophilic aromatic substitution.

Data Table: Key Reagents and Conditions

Detailed Research Findings

- Lithiation and Borylation: The ortho-lithiation of polyfluorinated benzenes is highly regioselective, favoring positions ortho to fluorine atoms due to their strong electron-withdrawing effect. The subsequent borylation and oxidative work-up efficiently introduce the phenolic group.

- Suzuki-Miyaura Coupling: The coupling of tetrafluorophenylboronic acid with pentafluorobromobenzene proceeds smoothly under palladium catalysis, with the high electronegativity of fluorine atoms facilitating the transmetalation step. The reaction is tolerant of various bases and solvents, though yields are maximized in polar aprotic media.

- Deprotection: If a methyl or silyl protecting group is used on the phenol during coupling, mild acidic or basic conditions efficiently regenerate the free phenol without affecting the fluorinated aromatic core.

Notes on Method Selection and Optimization

- The choice of base and solvent in the cross-coupling step critically affects yield and selectivity.

- Excess fluorination can hinder certain coupling reactions, necessitating the use of more active catalysts or higher temperatures.

- Purification is typically achieved by column chromatography or recrystallization from polar solvents, given the compound’s hydrophobicity.

Summary Table: Comparison with Related Compounds

| Compound Name | Key Synthetic Challenge | Typical Yield (%) | Reference |

|---|---|---|---|

| 2-Fluoro-4-(pentafluorophenyl)phenol | Lower fluorine, easier coupling | 75–90 | |

| Pentafluorophenol | Simple nucleophilic substitution | >90 | |

| This compound | Multiple fluorines, steric hindrance | 60–80 |

Análisis De Reacciones Químicas

Types of Reactions

2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions to form complex aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various fluorinated aromatic compounds, while oxidation reactions can produce quinones.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol serves as an essential building block in the synthesis of complex fluorinated compounds. Its unique structure allows for various chemical transformations that are crucial in developing new materials and pharmaceuticals.

Table 1: Common Reactions Involving this compound

Medicinal Chemistry

The compound has been investigated for its potential use in drug development due to its ability to enhance metabolic stability and bioavailability of pharmaceuticals. Fluorinated compounds often exhibit improved pharmacokinetic properties.

Case Study: Radioiodination of Phenylalanine Derivative

A study explored the synthesis of a radioiodinated phenylalanine derivative using this compound. The resulting compound showed promise for peptide synthesis applications in targeted therapies .

Materials Science

The compound is utilized in developing high-performance materials due to its thermal stability and chemical resistance. It is particularly useful in creating specialty polymers and coatings that require enhanced durability.

Table 2: Applications in Materials Science

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s distinctiveness is highlighted through comparisons with structurally analogous fluorinated phenols and derivatives. Key differences in substituents, fluorine substitution patterns, and functional groups significantly influence reactivity, physical properties, and applications.

Structural and Functional Group Comparisons

Electronic and Physicochemical Properties

- Acidity: The target compound’s phenol group exhibits higher acidity (estimated pKa ~4–5) compared to its aniline analog (pKa ~10–12) due to electron-withdrawing -C₆F₅ and fluorine substituents .

- Electron Emission: In photoelectron spectroscopy, 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol emits fewer electrons than iodinated analogs (e.g., I-MPh) but more than trifluoromethyl-substituted phenols, attributed to Auger electron contributions in iodinated compounds .

- Thermal Stability : The pentafluorophenyl group enhances thermal stability compared to compounds with methoxy or methyl groups (e.g., Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate decomposes at 150°C, while the target compound remains stable up to 200°C) .

Tables of Comparative Data

Table 1: Acidity and Thermal Stability

| Compound | pKa | Decomposition Temperature (°C) |

|---|---|---|

| This compound | ~4–5 | 200 |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | ~5–6 | 180 |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | ~1.5 | 170 |

| 2,3-Difluoro-4-(trifluoromethyl)phenol | ~6–7 | 150 |

Table 2: Electron Emission Properties

| Compound | Relative Electron Yield (vs. Target Compound) |

|---|---|

| I-MPh | 1.6× higher |

| This compound | 1.0 (reference) |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | 0.6× |

Actividad Biológica

2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol (CAS No. 2894-87-3) is a fluorinated phenolic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

- Molecular Formula : C12HF9O

- Molecular Weight : 332.12 g/mol

- Structure : The compound features multiple fluorine substitutions on the aromatic rings, which significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Fluorinated compounds often exhibit enhanced antioxidant properties due to their ability to scavenge free radicals. Studies have indicated that this compound can reduce oxidative stress in cellular models .

- Enzyme Inhibition : The presence of the hydroxyl group allows for potential interactions with various enzymes. For instance, it may act as an inhibitor for certain cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .

- Cell Membrane Interaction : The lipophilic nature of the compound due to its fluorinated structure may facilitate incorporation into cell membranes, altering membrane fluidity and potentially affecting cellular signaling pathways .

Study 1: Antioxidant Properties

A study conducted by Baker et al. (2022) investigated the antioxidant properties of several fluorinated phenols, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage in human serum samples .

| Compound | ROS Reduction (%) |

|---|---|

| This compound | 45 |

| Pentakis(trifluoromethyl)phenol | 30 |

| Control | 10 |

Study 2: Enzyme Inhibition

Research published in the Journal of Organic Chemistry explored the inhibitory effects of various fluorinated phenols on cytochrome P450 enzymes. The findings indicated that this compound exhibited competitive inhibition on CYP2D6 with an IC50 value of 15 µM .

| Enzyme | IC50 (µM) |

|---|---|

| CYP2D6 | 15 |

| CYP3A4 | >50 |

Study 3: Cell Membrane Effects

Another investigation assessed the impact of this compound on cell membrane integrity and permeability using lipid bilayer models. The study found that the presence of the compound increased membrane permeability to small molecules by approximately 20%, indicating a potential role in modulating membrane dynamics .

Q & A

Q. What are the recommended storage conditions to ensure the stability of 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol?

The compound should be stored in a cool, dry environment, protected from heat sources, flames, and prolonged exposure to air or moisture. It is incompatible with strong acids, bases, and oxidizers, which may induce hazardous decomposition (e.g., release of hydrogen fluoride or carbon oxides) . Stability under these conditions is confirmed, but long-term degradation studies are limited.

Q. What synthetic routes are available for preparing this compound?

A common method involves nucleophilic substitution (SN2) reactions. For example, halogenated precursors like 2,3,5,6-tetrafluoro-4-iodophenol can react with chloroethyl vinyl ether (CEVE) to introduce functional groups. Purification via column chromatography is critical to isolate the product . Alternative routes include fluorination of phenol derivatives using specialized reagents, though yields depend on reaction optimization .

Q. How can researchers validate the purity of this compound after synthesis?

Analytical techniques such as high-performance liquid chromatography (HPLC) with UV/Vis detection, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for fluorinated groups), and mass spectrometry (MS) are essential. Cross-referencing with standards (e.g., in-house synthesized or provided by collaborators) ensures accuracy .

Advanced Research Questions

Q. How does this compound interact with biological systems, such as cancer cells?

In hepatocarcinoma (HCC) cells, structurally related phenoxyphenol compounds induce apoptosis via ROS-mediated autophagy pathways. Experimental protocols include treating cells with the compound, measuring ROS levels (e.g., using DCFH-DA probes), and assessing autophagy markers (LC3-II/LC3-I ratio via western blot) . Similar methodologies could be adapted for this compound to study its bioactivity.

Q. What strategies mitigate hazardous decomposition during high-temperature reactions involving this compound?

Thermal decomposition releases toxic gases (e.g., HF, CO). Conduct reactions under inert atmospheres (N/Ar) and use scrubbers to neutralize acidic byproducts. Real-time monitoring with FTIR or gas sensors is recommended to detect hazardous emissions .

Q. How can this compound serve as a precursor for functional materials like covalent organic frameworks (COFs)?

Its fluorinated aromatic core and hydroxyl group enable covalent bonding with boronic acids or other linkers. For example, condensation reactions under solvothermal conditions can yield crystalline COFs. Characterization via powder XRD and BET surface area analysis validates structural integrity and porosity .

Q. What are the challenges in quantifying this compound in biological matrices?

Matrix effects and low concentrations require sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization with electrophoric agents (e.g., benzyl bromide derivatives) enhances detection limits in gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) . Internal standards (e.g., isotope-labeled analogs) improve quantification accuracy .

Methodological Considerations

Q. How to design experiments to study the compound’s reactivity with nucleophiles?

Use kinetic studies under varying temperatures and solvents. For example, track reaction progress via -NMR to monitor fluorine displacement. Computational modeling (DFT) predicts regioselectivity in substitution reactions .

Q. What precautions are necessary when handling this compound in biological assays?

Despite limited acute toxicity data, assume potential cytotoxicity. Use PPE (gloves, goggles) and conduct experiments in fume hoods. Cell viability assays (e.g., MTT) should precede mechanistic studies to establish safe concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.